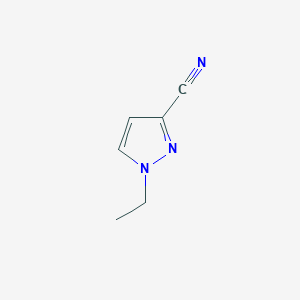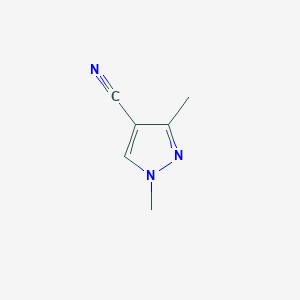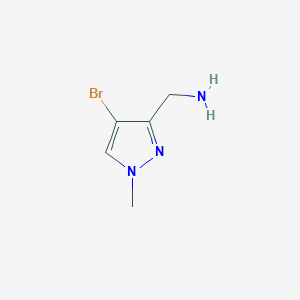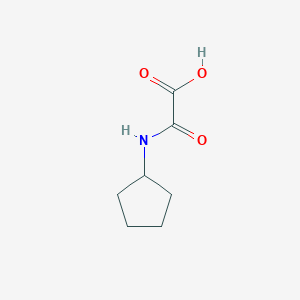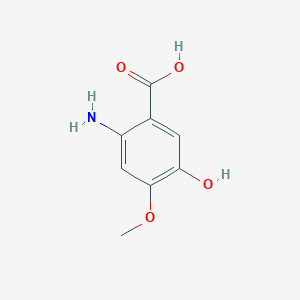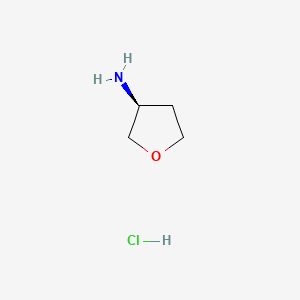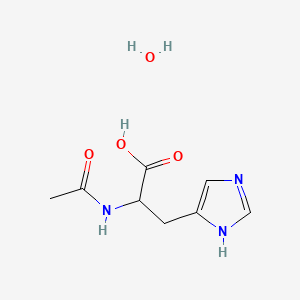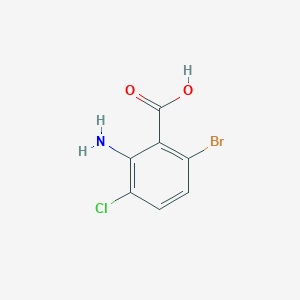
2-Amino-6-bromo-3-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromo-3-chlorobenzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by the presence of amino, bromo, and chloro substituents on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds .
Mechanism of Action
Target of Action
Similar compounds have been known to target the respiratory system .
Mode of Action
Related compounds, such as 2° and 3° benzylic halides, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been involved in reactions at the benzylic position .
Action Environment
Similar compounds are known to be sensitive to air and light, and are recommended to be stored away from air and in the dark .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-bromo-3-chlorobenzoic acid typically involves the bromination and chlorination of 2-aminobenzoic acid. The process can be carried out through electrophilic aromatic substitution reactions. For instance, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide, while chlorination can be performed using chlorine gas in the presence of a catalyst like iron(III) chloride .
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes nitration, reduction, and halogenation steps, followed by purification through recrystallization or chromatography to obtain the desired product with high purity .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the amino group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Bromine and Chlorine: For halogenation reactions.
Palladium Catalysts: For coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzoic Acids: Formed through substitution reactions.
Scientific Research Applications
2-Amino-6-bromo-3-chlorobenzoic acid is widely used in scientific research due to its versatility:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: As an intermediate in the synthesis of pharmaceutical drugs.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-3-chlorobenzoic Acid: Lacks the bromine substituent, making it less reactive in certain halogenation reactions.
2-Amino-6-chlorobenzoic Acid: Lacks the bromine substituent, affecting its reactivity and applications.
2-Amino-3-bromo-6-chlorobenzoic Acid: Similar structure but different positioning of substituents, leading to variations in chemical behavior.
Uniqueness: 2-Amino-6-bromo-3-chlorobenzoic acid is unique due to the specific positioning of its substituents, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-amino-6-bromo-3-chlorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHCKHYMRRCAKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
